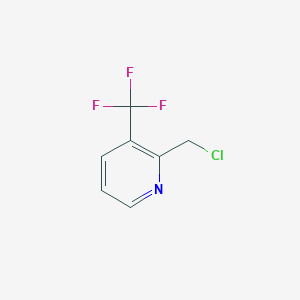
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . Another method involves the direct trifluoromethylation of 2-chloromethylpyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride and diisobutylaluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: Difluoromethyl and monofluoromethyl derivatives are produced.
科学的研究の応用
2-(Chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)pyridine: Lacks the chloromethyl group, leading to different applications and reactivity.
2-(Bromomethyl)-3-(trifluoromethyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
生物活性
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including both chloromethyl and trifluoromethyl groups. This compound has garnered attention in medicinal and biochemical research due to its significant biological activity, particularly its interactions with various enzymes and proteins that influence cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is C6H4ClF3N. The presence of the trifluoromethyl group enhances the compound's biological activity and stability, making it a valuable candidate in drug development and agrochemical applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, acting as either an inhibitor or activator. This modulation of enzyme activity is crucial for understanding its role in metabolic processes and potential therapeutic applications.
- Cell Signaling : It influences cellular signaling pathways and gene expression, which are essential for normal cellular functions and responses to external stimuli.
- Potential Therapeutic Applications : Investigations into its anti-inflammatory and anticancer properties suggest that this compound could be explored further in drug discovery.
The mechanism of action involves the compound acting as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzymatic activity, impacting various metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Chloromethyl)pyridine | C6H7ClN | Lacks trifluoromethyl group; simpler structure |
| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | C7H6Cl3F3N | Additional chlorine; alters reactivity |
| 2-(Trifluoromethyl)pyridine | C6H4F3N | No chloromethyl group; different reactivity profile |
The combination of both chloromethyl and trifluoromethyl groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in conditions where enzyme regulation is critical.
- Cellular Assays : In vitro assays indicated that treatment with this compound resulted in altered gene expression profiles associated with inflammation and cancer cell proliferation, suggesting its role in modulating cellular responses .
特性
CAS番号 |
215867-86-0 |
|---|---|
分子式 |
C7H4Cl2F3N |
分子量 |
230.01 g/mol |
IUPAC名 |
2-(dichloromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |
InChIキー |
QROUDJNVFAPUNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F |
正規SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















